2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran
Overview
Description
2H-Pyran, 2-(4-bromo-3-fluorophenoxy)tetrahydro-, also known as 2-(4-Bromophenoxy)tetrahydro-2H-pyran, is a halogenated heterocycle . It is used as a building block in organic synthesis . The molecular formula is C11H12BrFO2.
Synthesis Analysis
2-(4-Bromophenoxy)tetrahydro-2H-pyran may be used as a starting material in the synthesis of 2-(4-lithiophenoxy)-tetrahydro-2H-pyran and 4-(tetrahydropyranyloxymethyl)phenyl magnesium bromide .Molecular Structure Analysis
The molecular structure of 2H-Pyran, 2-(4-bromo-3-fluorophenoxy)tetrahydro- can be found in various chemical databases .Chemical Reactions Analysis
As a halogenated heterocycle, 2-(4-Bromophenoxy)tetrahydro-2H-pyran is used as a building block in organic synthesis . It can be used to produce 4-bromo-phenol at a temperature of 20°C .Physical and Chemical Properties Analysis
The physical and chemical properties of 2H-Pyran, 2-(4-bromo-3-fluorophenoxy)tetrahydro- are as follows: It has a molecular weight of 275.11 . More detailed properties like boiling point, density, etc. can be found in various chemical databases .Scientific Research Applications
Pyrolysis Kinetics and Mechanism
Research highlights the pyrolysis kinetics of tetrahydropyranyl phenoxy ethers such as 2-(4-bromophenoxy)tetrahydro-2H-pyran, analyzing their homogeneous, unimolecular gas-phase elimination. The studies indicate the reactions are first-order, yielding dihydro-2H-pyran (DHP) and corresponding substituted phenol. Findings suggest the pyrolysis proceeds via a four-membered cyclic transition state, influenced by the substituents on the phenoxy ring. The involvement of the phenoxy group’s oxygen in hydrogen abstraction from the pyranyl ring impacts the reaction rate, proposing the polarization of the Cδ+⋯δ−OPh bond as the rate-determining step (Álvarez-Aular et al., 2018).
Synthesis and Applications in Nanoparticle Formation
Suzuki-Miyaura Chain Growth Polymerization
A study utilized bromo4-(2,2-dimethyl-1,3-dioxolan-4-yl)-phenylpalladium and (bromo){4-[(tetrahydro-2H-pyran-2-yloxy)methyl]phenyl}(tri-tert-butyl-phosphine)palladium to initiate Suzuki-Miyaura chain growth polymerization, leading to heterodisubstituted polyfluorenes. The process was refined to obtain polyfluorenes virtually free of side-products, which, when combined with polyethylene glycol, formed stable nanoparticles with bright fluorescence emission. This application emphasizes the role of heterodifunctional polyfluorenes in enhancing fluorescence brightness and longevity (Fischer et al., 2013).
Medicinal Chemistry and Compound Synthesis
Medicinal Applications of Pyrano[3,2-b]Pyrans
Pyrano[3,2-b]pyrans, incorporating 4H-pyrans rings, are recognized for their extensive biological activities. Kojic acid and its derivatives, serving as effective substrates, have been employed in synthesizing dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyran derivatives. These compounds have significant applications in medicinal chemistry, food industry, cosmetic products, and the chemical industry, reflecting their importance in various fields (Borah et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
2-(4-bromo-3-fluorophenoxy)oxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO2/c12-9-5-4-8(7-10(9)13)15-11-3-1-2-6-14-11/h4-5,7,11H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEKKNBXHVFZCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC(=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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